

# assessing the stability of Triangulo-dodecacarbonyltriosmium versus other metal carbonyls

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## Compound of Interest

Compound Name:	<i>Triangulo-dodecacarbonyltriosmium</i>
Cat. No.:	B097018

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## Stability Showdown: Triangulo-dodecacarbonyltriosmium versus Mononuclear Metal Carbonyls

A Comparative Guide for Researchers in Chemistry and Drug Development

The thermal and kinetic stability of metal carbonyl complexes is a critical parameter in a wide range of applications, from catalysis and materials science to the development of novel therapeutic agents. This guide provides a comprehensive comparison of the stability of the trinuclear cluster **Triangulo-dodecacarbonyltriosmium**,  $\text{Os}_3(\text{CO})_{12}$ , against three common mononuclear metal carbonyls: Iron pentacarbonyl ( $\text{Fe}(\text{CO})_5$ ), Nickel tetracarbonyl ( $\text{Ni}(\text{CO})_4$ ), and Chromium hexacarbonyl ( $\text{Cr}(\text{CO})_6$ ). The information presented herein is supported by experimental data to assist researchers in selecting the appropriate metal carbonyl for their specific needs.

## At a Glance: Key Stability Parameters

The following table summarizes the key quantitative data regarding the thermal stability and bonding of the selected metal carbonyls. These parameters provide a direct comparison of their relative stabilities.

Property	Os <sub>3</sub> (CO) <sub>12</sub>	Fe(CO) <sub>5</sub>	Ni(CO) <sub>4</sub>	Cr(CO) <sub>6</sub>
Decomposition Temperature	Melts with decomposition at 224 °C [1]	Decomposes at 200 °C	Begins to decompose near 180 °C [2]	Decomposes violently at 210 °C (410 °F) [3][4]
Mean Metal-Carbonyl Bond Enthalpy (kJ/mol)	~133	~118	~104	~107
Enthalpy of Disruption (kJ/mol)	High (cluster stability)	Not specified	160.7 (for Ni(CO) <sub>4</sub> (g) → Ni(s) + 4CO(g))	Not specified
Structure	Trinuclear cluster (D <sub>3</sub> h symmetry) [5]	Mononuclear (Trigonal bipyramidal) [6]	Mononuclear (Tetrahedral) [2] [7][8]	Mononuclear (Octahedral) [3]

## In-Depth Stability Analysis

### Triangulo-dodecacarbonyltri osmium (Os<sub>3</sub>(CO)<sub>12</sub>): The Champion of Stability

Osmium, being a third-row transition metal, forms exceptionally strong metal-metal and metal-ligand bonds. This inherent strength is further enhanced in the cluster structure of Os<sub>3</sub>(CO)<sub>12</sub>. The three osmium atoms are linked in a triangular core, providing significant thermodynamic stability. The molecule melts with decomposition at a relatively high temperature of 224 °C, making it the most thermally robust among the compared carbonyls. The Os-Os bonds are estimated to have energies in the range of 150-200 kJ/mol, contributing significantly to the overall stability of the cluster framework. The decomposition of Os<sub>3</sub>(CO)<sub>12</sub> typically proceeds through the sequential loss of carbonyl ligands, with the central Os<sub>3</sub> triangle remaining intact until higher temperatures are reached.

### Iron Pentacarbonyl (Fe(CO)<sub>5</sub>): A Balance of Reactivity and Stability

Iron pentacarbonyl is a versatile and widely used metal carbonyl. It exhibits moderate thermal stability, decomposing at 200 °C. The Fe-CO bonds are weaker than the Os-CO bonds, which is a general trend observed when moving up a group in the periodic table. This lower bond strength makes Fe(CO)<sub>5</sub> more kinetically labile, meaning it can undergo ligand substitution

reactions more readily than its osmium counterpart.  $\text{Fe}(\text{CO})_5$  is also sensitive to light, which can induce its decomposition to form dinuclear iron carbonyls like  $\text{Fe}_2(\text{CO})_9$ .

#### Nickel Tetracarbonyl ( $\text{Ni}(\text{CO})_4$ ): The Volatile Contender

Nickel tetracarbonyl is notable for its high volatility and toxicity. Its thermal stability is the lowest among the compared compounds, with decomposition commencing around 180 °C. The activation energy for its homogeneous thermal decomposition is approximately 79.9 kJ/mol. The tetrahedral structure of  $\text{Ni}(\text{CO})_4$  results in weaker Ni-CO bonds compared to the other carbonyls in this guide. This inherent instability is exploited in the Mond process for nickel purification, where  $\text{Ni}(\text{CO})_4$  is formed and subsequently decomposed to yield high-purity nickel metal.

#### Chromium Hexacarbonyl ( $\text{Cr}(\text{CO})_6$ ): A Stable Yet Energetic Compound

Chromium hexacarbonyl is a crystalline solid that is relatively inert under ambient conditions. However, upon heating, it decomposes violently at 210 °C. The first bond dissociation energy for a single CO ligand is reported to be around 155 kJ/mol. Its octahedral geometry provides a stable electronic configuration, but once the decomposition is initiated, it can proceed rapidly.

## Experimental Protocols: Assessing Thermal Stability

The thermal stability of metal carbonyls is typically assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Given the air-sensitive nature of these compounds, special handling procedures are required.

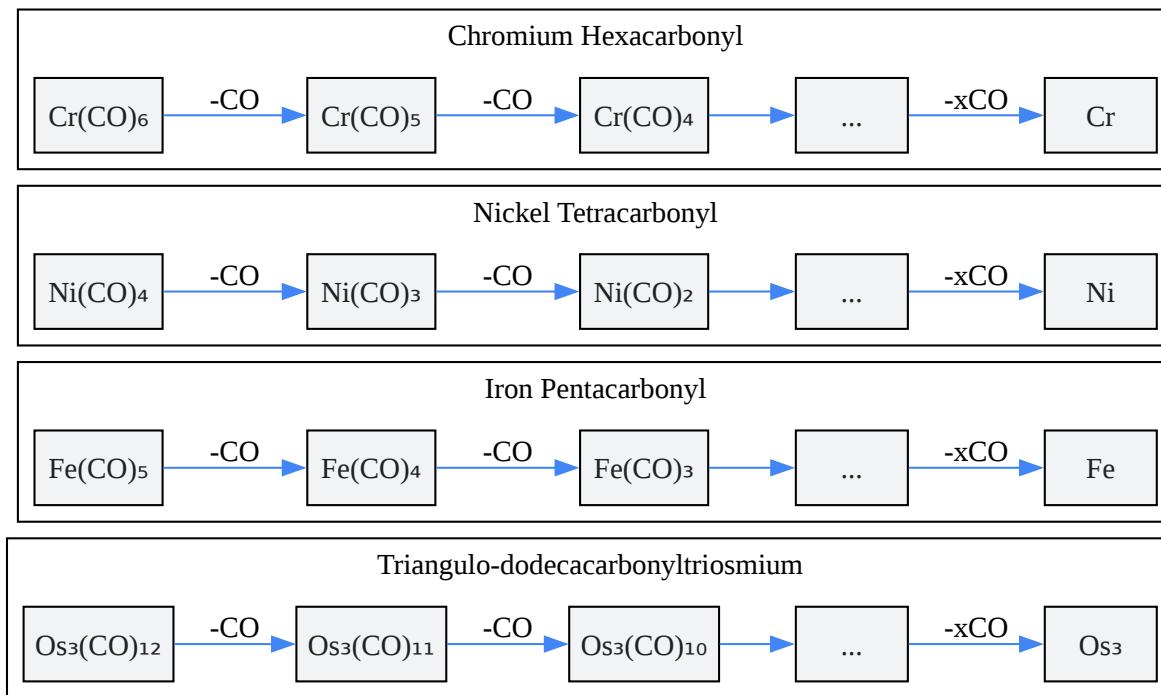
#### General Protocol for TGA/DSC Analysis of Air-Sensitive Metal Carbonyls:

- **Sample Preparation:** All sample handling, including loading into TGA/DSC pans, must be performed in an inert atmosphere, such as a glovebox, to prevent premature decomposition or oxidation.
- **Instrumentation:** A TGA/DSC instrument equipped with a purge gas system is essential. High-purity inert gas (e.g., nitrogen or argon) should be used to maintain an inert atmosphere throughout the experiment.

- Experimental Parameters:
  - Sample Mass: A small sample mass (typically 1-5 mg) is recommended to ensure uniform heating and to minimize the effects of any exothermic or endothermic events.
  - Heating Rate: A controlled heating rate, typically in the range of 5-20 °C/min, is applied.
  - Temperature Range: The temperature range should be selected to encompass the expected decomposition temperature of the metal carbonyl.
  - Purge Gas Flow Rate: A constant flow of inert gas (e.g., 20-50 mL/min) is maintained to remove any gaseous decomposition products.
- Data Analysis:
  - TGA: The TGA thermogram plots the percentage of mass loss as a function of temperature. The onset temperature of mass loss corresponds to the initiation of decomposition.
  - DSC: The DSC thermogram plots the heat flow to or from the sample as a function of temperature. Endothermic peaks can indicate melting or decomposition, while exothermic peaks can indicate phase transitions or oxidative decomposition if oxygen is present.

## Visualizing Decomposition Pathways

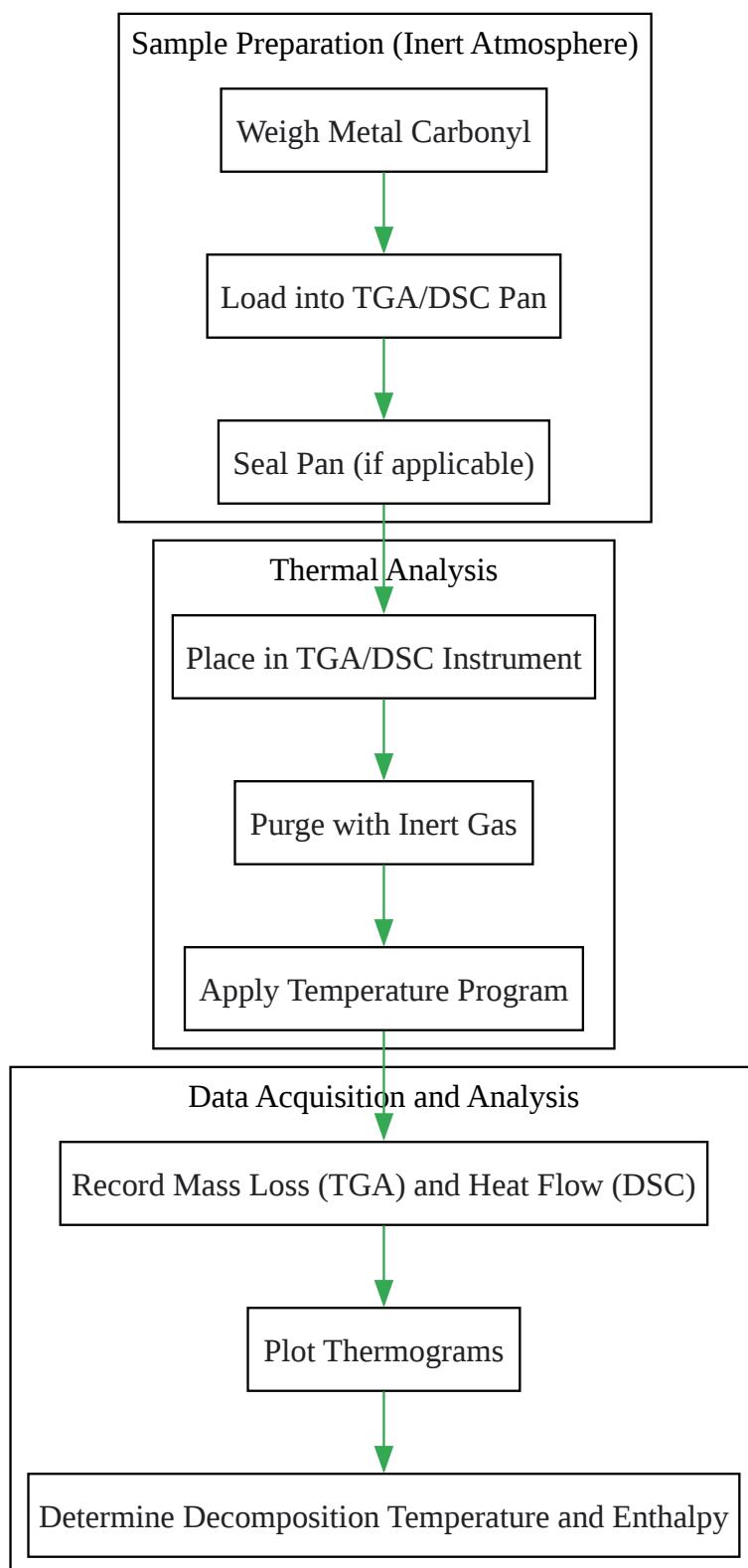
The decomposition of these metal carbonyls can be visualized as a series of steps involving the loss of carbonyl ligands. The following diagrams, generated using the DOT language, illustrate the general decomposition pathways.



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Caption: General thermal decomposition pathways of metal carbonyls.

The following diagram illustrates the experimental workflow for assessing the thermal stability of air-sensitive metal carbonyls.

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Caption: Experimental workflow for TGA/DSC analysis.

## Conclusion

Based on the presented data, **Triangulo-dodecacarbonyltriosmium** ( $\text{Os}_3(\text{CO})_{12}$ ) exhibits the highest thermal stability among the compared metal carbonyls. This exceptional stability is attributed to the strong Os-Os and Os-CO bonds within its trinuclear cluster structure. In contrast, the mononuclear metal carbonyls,  $\text{Fe}(\text{CO})_5$ ,  $\text{Ni}(\text{CO})_4$ , and  $\text{Cr}(\text{CO})_6$ , display lower thermal stabilities, with  $\text{Ni}(\text{CO})_4$  being the least stable. The choice of a metal carbonyl for a specific application will therefore depend on the required balance between stability and reactivity. For high-temperature applications or when a robust metal carbonyl framework is necessary,  $\text{Os}_3(\text{CO})_{12}$  is the superior choice. For applications requiring greater reactivity and milder reaction conditions, the less stable mononuclear carbonyls may be more suitable.

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